(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

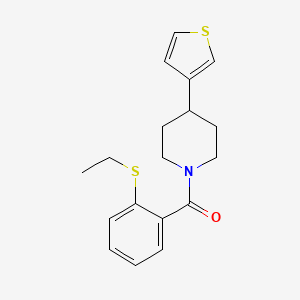

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic small molecule featuring a methanone core linking two distinct aromatic systems:

- Piperidine Substituent: A 4-(thiophen-3-yl)piperidine group, combining a six-membered nitrogen heterocycle with a thiophene ring. The thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-7-14(8-11-19)15-9-12-21-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEXKGALFLMRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene and piperidine precursors, which are then subjected to various condensation and substitution reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. Its applications could extend to fields like electronics and materials science.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Linked Methanones

(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone

- Key Features :

- Aryl Group : Fluoro-substituted indazole (electron-withdrawing fluorine enhances metabolic stability).

- Piperidine Substituent : 2-(Trifluoromethyl)phenyl group (strong electron-withdrawing effect).

- Comparison :

- The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism compared to the thiophene in the target compound.

- Indazole’s bicyclic structure may improve binding affinity to kinase targets, whereas the target compound’s thiophene could favor interactions with GPCRs.

Raloxifene Derivatives (e.g., [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone)

- Key Features :

- Aryl Group : Benzothiophene with hydroxyl groups (critical for estrogen receptor modulation).

- Piperidine Substituent : Piperidinylethoxy group (enhances solubility via oxygen-based polarity).

- Comparison :

- The hydroxyl groups in Raloxifene enable hydrogen bonding with SERM targets, unlike the ethylthio group in the target compound, which relies on hydrophobic interactions.

- Thiophene in the target compound may confer greater aromatic electron density than benzothiophene, altering binding kinetics.

Heterocyclic Substituent Variations

(4-(2-Hydroxy-2-methylpropyl)piperidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone

- Key Features :

- Aryl Group : Methoxy-indole (hydrogen-bond acceptor via methoxy group).

- Piperidine Substituent : Hydroxy-methylpropyl group (enhances water solubility).

- The hydroxy-methylpropyl group improves pharmacokinetics compared to the ethylthio group, which may increase metabolic clearance.

(4-(Thiophen-3-yl)piperidin-1-yl)(p-tolyl)methanone (Hypothetical Analog)

- Key Features :

- Aryl Group : p-Tolyl (methyl-substituted phenyl).

- Piperidine Substituent : Thiophen-3-yl (matches the target compound).

- Comparison :

- Methyl groups (p-tolyl) vs. ethylthio: The latter’s sulfur atom may confer higher polar surface area and susceptibility to oxidation.

Functional Group Impact on Physicochemical Properties

Biological Activity

The compound (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, a member of the piperidine family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and research findings.

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of Ethylthio Group : Ethylthiol is introduced to the phenyl ring using a suitable base.

- Piperidine Derivative Formation : The piperidine ring is formed through cyclization reactions involving appropriate precursors.

- Final Coupling : The thiophene and piperidine moieties are coupled to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Studies have demonstrated that certain piperidine derivatives possess anticancer properties. Specifically, they may inhibit key enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerases (PARPs). This inhibition leads to reduced viability in cancer cells, particularly those deficient in BRCA genes .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets, including:

- Enzymes : Inhibition of enzymes critical for cell survival and proliferation.

- Receptors : Modulation of receptor activity that may influence cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including those with ethylthio substitutions. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting their potential as therapeutic agents.

- Anticancer Screening : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited IC50 values in the micromolar range against several cancer types, indicating promising anticancer activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 305.42 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | Effective against E. coli |

| IC50 (Cancer Cell Lines) | 5 - 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.